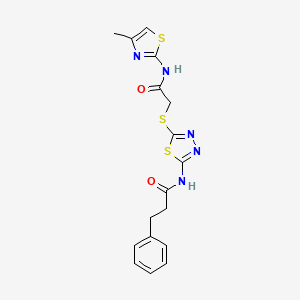![molecular formula C22H25N3O B2441212 1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 862828-19-1](/img/structure/B2441212.png)
1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core substituted with a dimethylphenyl group and an isopropyl-benzimidazole moiety
准备方法
The synthesis of 1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate amine and ketone precursors under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the Benzimidazole Moiety: The benzimidazole ring can be synthesized separately and then coupled to the pyrrolidinone core using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
化学反应分析
1-(2,3-Dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents like halogens or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(2,3-Dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets like enzymes and receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar compounds to 1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one include other substituted pyrrolidinones and benzimidazoles. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications. For example:
1-(2,3-Dimethylphenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Similar structure but with a methyl group instead of an isopropyl group.
1-(2,3-Dimethylphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Similar structure but with an ethyl group instead of an isopropyl group.
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-14(2)25-20-10-6-5-9-18(20)23-22(25)17-12-21(26)24(13-17)19-11-7-8-15(3)16(19)4/h5-11,14,17H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFNSUBLNUKUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2441134.png)
![2-(3-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2441139.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B2441140.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2441144.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide](/img/structure/B2441145.png)
![Tert-butyl (2R,3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-methylmorpholine-4-carboxylate](/img/structure/B2441147.png)

![2-(4-ethoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441150.png)
![2-ethoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2441151.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide](/img/structure/B2441152.png)
